2-Chloro-5-trifluoromethylbenzyl chloride
Overview
Description
2-Chloro-5-trifluoromethylbenzyl chloride is an organic compound with the molecular formula C8H5Cl2F3. It is a derivative of benzyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the fifth position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-trifluoromethylbenzyl chloride typically involves the chlorination of 2-Chloro-5-trifluoromethylbenzyl alcohol. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
C8H5ClF3OH+SOCl2→C8H5Cl2F3+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-trifluoromethylbenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
2-Chloro-5-trifluoromethylbenzyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-trifluoromethylbenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the benzyl chloride moiety, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and synthetic applications .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzyl chloride: Lacks the trifluoromethyl group, making it less reactive.
5-Trifluoromethylbenzyl chloride: Lacks the chlorine atom, resulting in different reactivity patterns.
2,5-Dichlorobenzyl chloride: Contains two chlorine atoms but lacks the trifluoromethyl group.
Uniqueness
2-Chloro-5-trifluoromethylbenzyl chloride is unique due to the presence of both chlorine and trifluoromethyl substituents on the benzene ring. This combination imparts distinct electronic properties, enhancing its reactivity and making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
1-chloro-2-(chloromethyl)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWZQKSEJHGZAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374081 | |
Record name | 2-Chloro-5-trifluoromethylbenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22902-87-0 | |
Record name | 2-Chloro-5-trifluoromethylbenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22902-87-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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